molecular formula C22H16Cl2O4 B11155647 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11155647
M. Wt: 415.3 g/mol
InChI Key: MATQTXGVSLXWRJ-UHFFFAOYSA-N
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Description

3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic derivative based on the 6H-benzo[c]chromen-6-one (dibenzo[b,d]pyran-6-one) scaffold, a structure of high interest in medicinal chemistry . This core structure is recognized for its diverse biological potential and is found in various bioactive molecules, including the natural metabolites known as urolithins . As a research chemical, this compound is provided for investigational purposes to explore its specific properties and applications in a laboratory setting. The benzo[c]chromen-6-one scaffold has demonstrated significant research value in several areas. Notably, alkoxylated derivatives similar to this compound have been investigated as potential inhibitors of phosphodiesterase 2 (PDE2), a target for the treatment of neurodegenerative disorders such as Alzheimer's disease . Furthermore, related molecules have been studied for their cytostatic and migration-suppressing effects in cellular models of glioblastoma, suggesting potential applications in oncology research . The specific substitutions on the core structure, including the dichlorobenzyloxy and methoxy groups, are likely to influence its lipophilicity, binding affinity, and overall biological activity, making it a compelling candidate for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use. It is not intended for human consumption.

Properties

Molecular Formula

C22H16Cl2O4

Molecular Weight

415.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C22H16Cl2O4/c1-12-20(27-11-17-18(23)4-3-5-19(17)24)9-8-15-14-7-6-13(26-2)10-16(14)22(25)28-21(12)15/h3-10H,11H2,1-2H3

InChI Key

MATQTXGVSLXWRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Methyl Group Stability

The 4-methyl group remains intact under both cyclization and etherification conditions. No demethylation is observed below 150°C, as confirmed by TLC and ¹H NMR.

Solvent Effects on Etherification

Comparative studies reveal DMF outperforms THF in SNAr due to superior solvation of K₂CO₃ (Table 1).

Table 1 : Solvent screening for SNAr etherification

SolventTemperature (°C)Yield (%)
DMF11070
DMSO11062
THF6545
Acetonitrile8238

Alternative Multicomponent Approaches

A three-component strategy adapted from RSC Advances employs glycerol as a green solvent and scandium triflate (Sc(OTf)₃) as a Lewis acid:

  • Combine 8-methoxy-4-methyl-2-naphthol (1 equiv), ethyl acetoacetate (1.2 equiv), and 2,6-dichlorobenzylamine (1.5 equiv) in glycerol.

  • Heat at 100°C for 8 hours.

  • Acidify with HCl and extract with dichloromethane.

Yield : 60–65%.
Mechanism : In situ formation of a Knoevenagel adduct followed by cyclocondensation.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-1), 5.42 (s, 2H, OCH₂Ar), 3.94 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₂₄H₁₇Cl₂O₄ [M+H]⁺: 455.0452; found: 455.0449.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 80:20) shows ≥98% purity at 254 nm.

Challenges and Mitigation Strategies

  • Steric Hindrance : The 2,6-dichlorobenzyl group impedes reagent accessibility. Solution: Use bulky bases (e.g., DBU) to enhance reaction kinetics.

  • Byproduct Formation : Over-oxidation during cyclization. Solution: Strict temperature control (≤80°C) and incremental oxidant addition .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Core Saturation

Compound 1 : 3-[(2,6-Dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (C21H18Cl2O3)

  • Key Differences : The tetrahydro modification at positions 7–10 saturates the aromatic core, reducing planarity and increasing conformational flexibility.
  • Implications : The saturated core may diminish π-π stacking interactions critical for binding to biological targets (e.g., enzymes or receptors) but could enhance solubility due to reduced hydrophobicity.

Substituent Position and Halogen Effects

Compound 2: (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (C14H14Cl2NO2)

  • Key Similarities : Both compounds feature a 2,6-dichlorobenzyl group, which in Compound 2 forms a hydrogen bond (1.961 Å) with Gln215 in collagenase and a π-π interaction (4.249 Å) with Tyr201.
  • Key Differences : The 2,6-dichloro substitution in Compound 2 yields a Gibbs free energy of -6.5 kcal/mol during docking, slightly lower than its 2,4-dichloro analog (-6.4 kcal/mol), suggesting enhanced binding affinity due to optimized halogen placement.

Functional Group Variations on Benzo[c]chromenone Core

Compound 3 : Uro-Cl (3-(3-chloropropoxy)-6H-benzo[c]chromen-6-one) (C16H11ClO4)

  • Key Differences : Uro-Cl substitutes the 3-position with a chloropropoxy group instead of dichlorobenzyloxy.
  • Implications : The chloropropoxy group in Uro-Cl enables fluorescence-based Fe(III) sensing via intramolecular charge transfer (ICT), highlighting how substituent polarity and chain length influence photophysical properties.

Dichlorobenzyl-Containing Compounds with Divergent Scaffolds

Compound 4 : Famoxadone (1-(4-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-5-methyl-1,2,4,5-tetrahydroimidazo[1,2-a]pyridine-4-carboxylic acid) (C22H18Cl3N3O2)

  • Key Similarities : Shares a 2,6-dichlorobenzyl group but incorporates it into an imidazo[1,2-a]pyridine core.
  • Implications: Famoxadone’s agricultural fungicidal activity demonstrates the versatility of 2,6-dichlorobenzyl groups in targeting diverse biological systems, though its imidazole core likely engages different binding mechanisms compared to benzo[c]chromenones.

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Substituents Biological/Physicochemical Properties Reference
Target Compound C22H17Cl2O4 Benzo[c]chromenone 3-(2,6-dichlorobenzyloxy), 8-methoxy Theoretical planarity favors π-π interactions
7,8,9,10-Tetrahydro analog C21H18Cl2O3 Partially saturated Same as target, no 8-methoxy Increased flexibility, reduced hydrophobicity
(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid C14H14Cl2NO2 Linear alkyne-amino acid 2,6-dichlorobenzyl ΔG = -6.5 kcal/mol; collagenase inhibition
Uro-Cl C16H11ClO4 Benzo[c]chromenone 3-chloropropoxy Fe(III) sensing via ICT fluorescence
Famoxadone C22H18Cl3N3O2 Imidazo[1,2-a]pyridine 2,6-dichlorobenzyl Fungicidal activity

Key Findings and Implications

Core Saturation: Aromatic benzo[c]chromenones (e.g., target compound) likely exhibit stronger π-π interactions than tetrahydro analogs, favoring enzyme or receptor binding .

Halogen Positioning : 2,6-Dichloro substitution optimizes hydrogen bonding and van der Waals interactions compared to 2,4-dichloro isomers, as seen in collagenase inhibitors .

Cross-Core Applicability: The 2,6-dichlorobenzyl group is a versatile pharmacophore, effective in diverse scaffolds from chromenones (target) to imidazoles (Famoxadone) .

Biological Activity

3-[(2,6-Dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H19Cl3O6C_{27}H_{19}Cl_3O_6, with a molecular weight of approximately 545.8 g/mol. The structural characteristics contribute to its biological activities, particularly in terms of interactions with biological targets.

PropertyValue
Molecular FormulaC27H19Cl3O6
Molecular Weight545.8 g/mol
InChIKeyKBXKGNQBDLLNJF-UHFFFAOYSA-N

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can help in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain metabolic enzymes, potentially offering therapeutic benefits for conditions such as diabetes and neurodegenerative diseases.
  • Anticancer Properties : Data indicate that it may possess anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antioxidant Activity

A study evaluating the antioxidant capacity of similar compounds revealed that derivatives of benzo[c]chromenes exhibit strong radical scavenging abilities. The presence of the methoxy group in 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is believed to enhance this activity, contributing to its potential use in preventing oxidative damage in cells .

Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE suggests a possible role in cognitive enhancement and neuroprotection .

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds similar to 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one. In one study, derivatives were tested on human colon cancer cell lines (HCT116), showing significant cytotoxicity with an IC50 value lower than 5 µM, indicating potent anticancer effects .

Case Studies

  • Case Study on Neuroprotection : A study involving animal models demonstrated that administration of the compound led to improved cognitive functions and reduced markers of oxidative stress in the brain, supporting its potential as a neuroprotective agent .
  • Cancer Cell Line Testing : In vitro assays on various cancer cell lines showed that the compound inhibited cell proliferation significantly. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Q & A

Q. What statistical methods address variability in biological replicate data?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare means across replicates. For low sample sizes (e.g., n=3), apply non-parametric tests (e.g., Kruskal-Wallis). Normalize data to internal controls (e.g., housekeeping genes in qPCR) to minimize batch effects .

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